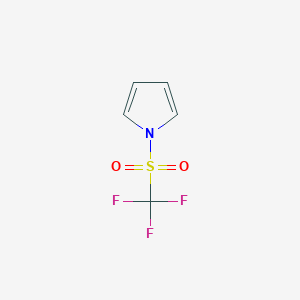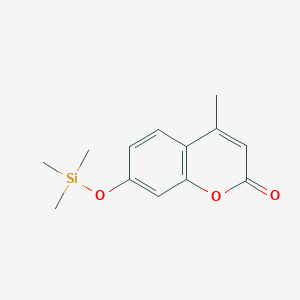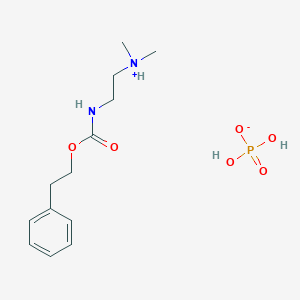
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDP-choline or citicoline, and it is a naturally occurring compound found in the brain. In recent years, researchers have been investigating the properties of CDP-choline and its potential benefits in treating various neurological disorders.
Mechanism Of Action
The exact mechanism of action of CDP-choline is not fully understood. However, it is thought to work by increasing the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine. These neurotransmitters are involved in various cognitive processes, including memory, attention, and learning.
Biochemical And Physiological Effects
CDP-choline has been shown to have several biochemical and physiological effects on the body. It has been found to increase the synthesis of phosphatidylcholine, a key component of cell membranes, in the brain. This may help to improve the overall health and function of brain cells. Additionally, CDP-choline has been found to increase blood flow to the brain, which may help to improve cognitive function and reduce the risk of neurological diseases.
Advantages And Limitations For Lab Experiments
CDP-choline has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. Additionally, it has been extensively studied, and its effects on the brain are well understood. However, there are some limitations to using CDP-choline in lab experiments. For example, it may have variable effects depending on the dose and duration of treatment, and its effects may be influenced by other factors, such as age and sex.
Future Directions
There are several potential future directions for research on CDP-choline. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the use of CDP-choline in combination with other drugs or therapies to enhance its effects. Finally, there may be further research into the underlying mechanisms of CDP-choline's effects on the brain, which could lead to the development of new treatments for neurological diseases.
Conclusion:
In conclusion, CDP-choline is a promising compound with potential applications in various neurological disorders. Its effects on cognitive function, memory, and attention have been extensively studied, and it has been found to have neuroprotective properties. While there are some limitations to using CDP-choline in lab experiments, it remains a valuable research tool with several potential future directions for investigation.
Synthesis Methods
The synthesis of CDP-choline involves the esterification of choline with cytidine-5'-monophosphate (CMP). This reaction is catalyzed by the enzyme choline-phosphate cytidylyltransferase. The resulting compound, CDP-choline, is a water-soluble compound that is readily absorbed by the body.
Scientific Research Applications
CDP-choline has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function, memory, and attention in patients with Alzheimer's disease, stroke, and traumatic brain injury. Additionally, CDP-choline has been found to have neuroprotective properties, which may make it useful in preventing or slowing the progression of certain neurological diseases.
properties
CAS RN |
101491-73-0 |
|---|---|
Product Name |
Carbamic acid, (2-(dimethylamino)ethyl)-, phenethyl ester, monophosphate |
Molecular Formula |
C13H23N2O6P |
Molecular Weight |
334.31 g/mol |
IUPAC Name |
dihydrogen phosphate;dimethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium |
InChI |
InChI=1S/C13H20N2O2.H3O4P/c1-15(2)10-9-14-13(16)17-11-8-12-6-4-3-5-7-12;1-5(2,3)4/h3-7H,8-11H2,1-2H3,(H,14,16);(H3,1,2,3,4) |
InChI Key |
QNLAZKPUSVDEIS-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
Canonical SMILES |
C[NH+](C)CCNC(=O)OCCC1=CC=CC=C1.OP(=O)(O)[O-] |
Other CAS RN |
101491-73-0 |
synonyms |
dihydroxy-oxido-oxo-phosphorane, dimethyl-[2-(phenethyloxycarbonylamin o)ethyl]azanium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




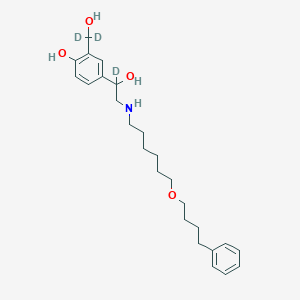

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

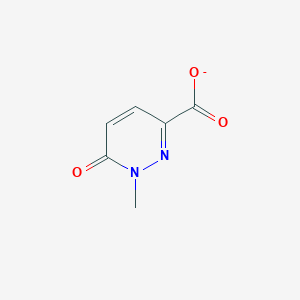
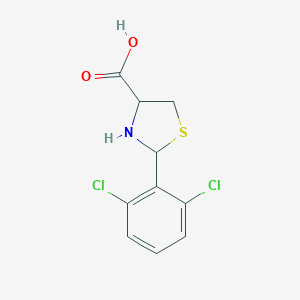

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
